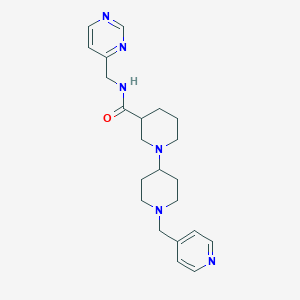![molecular formula C19H17NO3 B5321848 2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5321848.png)
2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol, also known as DMQX, is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying the central nervous system. DMQX is a non-competitive antagonist of ionotropic glutamate receptors, specifically the AMPA receptor subtype. In
Wirkmechanismus
2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol is a non-competitive antagonist of AMPA receptors. It binds to a site on the receptor that is distinct from the glutamate binding site. By binding to this site, this compound prevents the channel from opening and thus inhibits the flow of ions through the receptor. This inhibition of AMPA receptor function can have a variety of effects on neuronal activity, depending on the specific brain region and circuitry involved.
Biochemical and Physiological Effects:
The effects of this compound on neuronal activity depend on the specific brain region and circuitry involved. In general, this compound inhibits the excitatory effects of glutamate on AMPA receptors, leading to a decrease in synaptic transmission and neuronal activity. This can have a variety of effects on behavior, depending on the specific circuitry involved. For example, this compound has been shown to impair spatial learning and memory in rodents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol is its specificity for AMPA receptors. By selectively inhibiting AMPA receptor function, this compound can be used to study the specific role of these receptors in neuronal activity and behavior. However, a limitation of this compound is that it may have off-target effects on other ion channels or receptors. Additionally, the effects of this compound on neuronal activity can be complex and depend on the specific circuitry involved, making interpretation of results challenging.
Zukünftige Richtungen
There are several future directions for the use of 2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol in scientific research. One area of interest is the role of AMPA receptors in addiction and drug abuse. This compound has been shown to reduce the rewarding effects of drugs of abuse in animal models, suggesting that AMPA receptors may be a potential target for addiction treatment. Another area of interest is the use of this compound as a tool for studying synaptic plasticity in disease states. For example, this compound has been used to study the role of AMPA receptors in epilepsy and other neurological disorders. Finally, the development of more selective AMPA receptor antagonists may provide new tools for studying the specific role of these receptors in neuronal activity and behavior.
Synthesemethoden
The synthesis of 2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol involves several steps, starting with the preparation of 2,5-dimethoxybenzaldehyde and 2-nitrobenzyl alcohol. These two compounds are then reacted together in the presence of a base to form the intermediate 2-(2,5-dimethoxyphenyl)vinyl)-2-nitrobenzene. This intermediate is then reduced to the corresponding amine using a reducing agent. The final step involves the reaction of the amine with 8-hydroxyquinoline to form this compound.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol has been used extensively in scientific research to study the central nervous system. Specifically, it has been used as a tool to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. This compound has also been used to study the effects of drugs and other compounds on AMPA receptor function.
Eigenschaften
IUPAC Name |
2-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-16-10-11-18(23-2)14(12-16)7-9-15-8-6-13-4-3-5-17(21)19(13)20-15/h3-12,21H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRNBTKBERNSMC-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649301 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,3aR*,7aR*)-1-benzoyl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321769.png)
![5-(2-butoxybenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5321771.png)

![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5321780.png)
![2-{[(benzylamino)sulfonyl]amino}-N-methylethanesulfonamide](/img/structure/B5321787.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B5321806.png)
![1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-3-ol](/img/structure/B5321811.png)
![N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methionine](/img/structure/B5321818.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B5321820.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5321833.png)

![N-{2-[2-(4-fluorophenyl)azetidin-1-yl]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5321856.png)
![4-phenyl-N-[4-(1-piperidinyl)benzyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321867.png)
![6-{4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}pyridine-2-carbonitrile](/img/structure/B5321870.png)